![molecular formula C20H24F2N2O2 B6121271 2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6121271.png)
2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
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Overview
Description
2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DF-MP-10 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Scientific Research Applications
DF-MP-10 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. DF-MP-10 has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DF-MP-10 has been shown to have potential for use in the treatment of drug addiction.
Mechanism of Action
The mechanism of action of DF-MP-10 involves its interaction with the dopamine and serotonin receptors in the brain. DF-MP-10 has been shown to act as a dopamine and serotonin reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the therapeutic effects of DF-MP-10.
Biochemical and Physiological Effects
DF-MP-10 has been shown to have significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its anti-inflammatory and neuroprotective effects. DF-MP-10 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons in the brain.
Advantages and Limitations for Lab Experiments
DF-MP-10 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific dopamine and serotonin reuptake inhibitor, which makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one limitation of DF-MP-10 is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on DF-MP-10. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective dopamine and serotonin reuptake inhibitors.
Synthesis Methods
The synthesis method of DF-MP-10 involves the reaction of 4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazine with formaldehyde and phenol in the presence of a catalyst. This reaction results in the formation of 2-{[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. The synthesis method has been optimized to produce high yields of DF-MP-10 with high purity.
properties
IUPAC Name |
2-[[4-[(3,4-difluorophenyl)methyl]-3-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O2/c21-18-6-5-15(11-19(18)22)12-24-9-8-23(14-17(24)7-10-25)13-16-3-1-2-4-20(16)26/h1-6,11,17,25-26H,7-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTOGAVRZIVBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2O)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3,4-Difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol |
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